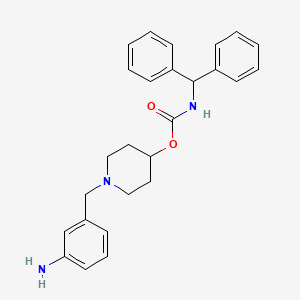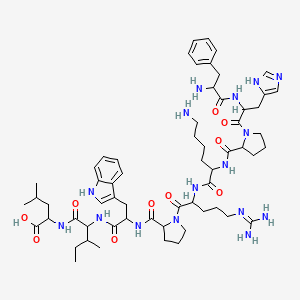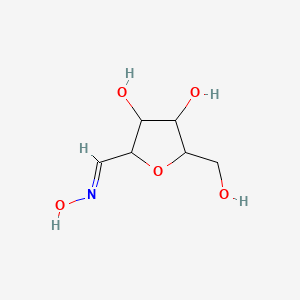![molecular formula C30H50O2 B12294185 (3S,9R,10S,13S,14S,17R)-17-[(Z,2S)-7-hydroxy-6-methyl-hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12294185.png)
(3S,9R,10S,13S,14S,17R)-17-[(Z,2S)-7-hydroxy-6-methyl-hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,9R,10S,13S,14S,17R)-17-[(Z,2S)-7-hydroxy-6-methyl-hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure It is characterized by multiple chiral centers and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Introduction: Introduction of hydroxyl, methyl, and other functional groups using reagents such as Grignard reagents, organolithium compounds, and others.
Chiral Resolution: Separation of enantiomers using chiral chromatography or other methods to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Substitution reactions involving the replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Pd/C, PtO2 for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of double bonds may yield saturated hydrocarbons.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Gene Expression Modulation: Regulation of gene expression through interaction with transcription factors.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and stereochemistry.
Steroids: Similar structure but with variations in functional groups and biological activity.
Terpenoids: Related in terms of complex ring structures but differ in the types of rings and functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,9R,10S,13S,14S,17R)-17-[(Z,2S)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,21-23,25-26,31-32H,8,10,12-19H2,1-7H3/b20-9-/t21-,22+,23-,25?,26-,28-,29-,30+/m0/s1 |
InChI Key |
WCSYVWJCJYEXKL-DPLXRNOCSA-N |
Isomeric SMILES |
C[C@@H](CC/C=C(/C)\CO)[C@H]1CC[C@]2([C@]1(CC[C@H]3C2=CCC4[C@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)


![4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)
![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)



![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)
![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)
![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)

